REACTION_CXSMILES
|
C([N-:3]C=O)=O.[Na+].Br[CH2:8][C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[C:12]=1[Cl:18])=[O:10]>C(#N)C>[ClH:17].[NH2:3][CH2:8][C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[C:12]=1[Cl:18])=[O:10] |f:0.1,4.5|
|
Name
|
sodium diformylamide
|
Quantity
|
411 mg
|
Type
|
reactant
|
Smiles
|
C(=O)[N-]C=O.[Na+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=C(C(=CC=C1)Cl)Cl
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at RT overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for the preparation
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
whilst still warm
|
Type
|
WASH
|
Details
|
The solid that remained was washed with 2 ml of hot acetonitrile
|
Type
|
CUSTOM
|
Details
|
The combined filtrates were freed from the solvent on a rotary evaporator
|
Type
|
ADDITION
|
Details
|
10 ml of a 5% strength ethanolic hydrogen chloride solution were added to the dark-brown oily residue
|
Type
|
CUSTOM
|
Details
|
The volatile components were removed on a rotary evaporator
|
Type
|
STIRRING
|
Details
|
the yellow solid that remained was stirred in 20 ml of boiling diethyl ether
|
Type
|
TEMPERATURE
|
Details
|
After cooling to RT
|
Type
|
CUSTOM
|
Details
|
the solid was isolated by filtration
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
Cl.NCC(=O)C1=C(C(=CC=C1)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |